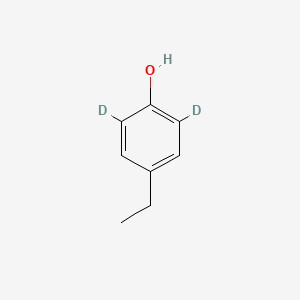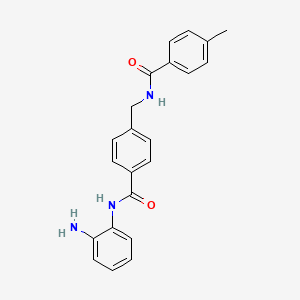
Antifungal agent 93
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal Agent 93 is a potent compound used to combat fungal infections. It is known for its efficacy in treating a variety of fungal diseases, particularly those caused by resistant strains. This compound has gained attention due to its unique mechanism of action and broad-spectrum activity against different fungal pathogens.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 93 involves multiple steps, starting with the preparation of the core structure. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to enhance antifungal activity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes:
Raw Material Preparation: High-purity reagents are prepared.
Reaction Control: Precise control of temperature, pressure, and pH to ensure optimal yield.
Purification: The final product is purified using techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: Antifungal Agent 93 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more reactive forms.
Reduction: Reduction of specific moieties to enhance stability.
Substitution: Introduction of various substituents to modify activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions include derivatives with enhanced antifungal properties and improved pharmacokinetic profiles.
科学研究应用
Antifungal Agent 93 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new derivatives.
Biology: Investigated for its effects on fungal cell biology and resistance mechanisms.
Medicine: Applied in the development of new antifungal therapies, particularly for resistant infections.
Industry: Utilized in the formulation of antifungal coatings and materials.
作用机制
Antifungal Agent 93 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell death. This mechanism is unique as it specifically targets fungal cells without affecting human cells, reducing the risk of side effects.
相似化合物的比较
Amphotericin B: Also targets ergosterol but has higher toxicity.
Azoles: Inhibit ergosterol synthesis but can lead to resistance.
Echinocandins: Inhibit cell wall synthesis but are less effective against certain fungi.
Uniqueness: Antifungal Agent 93 stands out due to its specific targeting of ergosterol and lower toxicity compared to Amphotericin B. Its broad-spectrum activity and reduced risk of resistance make it a valuable addition to the antifungal arsenal.
属性
分子式 |
C24H26N6OS2 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H26N6OS2/c1-2-28-12-14-29(15-13-28)20-10-8-19(9-11-20)25-22(31)17-33-24-27-26-23-30(24)21(16-32-23)18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3,(H,25,31) |
InChI 键 |
WJEKXXZBSHRRFK-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


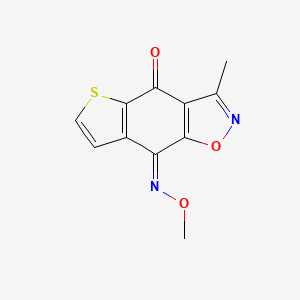
![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)
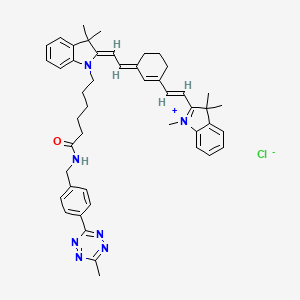
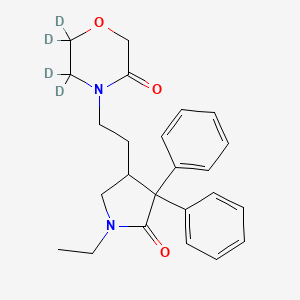
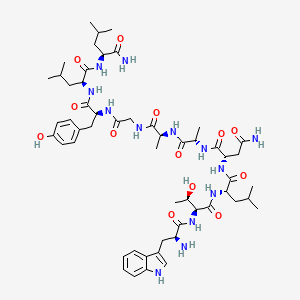


![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)

![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)
